Enhanced Lipophilicity for Optimal CNS Drug-Like Space vs. Unsubstituted 2-Amine Analog (16097-61-3)
The target compound exhibits a computed LogP of 2.32, which is significantly higher than the LogP of 1.1 for the unsubstituted 2-amine analog (CAS 16097-61-3). This 1.22 log unit increase indicates a >10-fold enhancement in lipophilicity, positioning the target compound within a more favorable range for crossing biological membranes, including the blood-brain barrier, while not being so high as to risk poor solubility [1].
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.3243 |
| Comparator Or Baseline | 4-Methoxy-6-(trifluoromethyl)-2-pyrimidinamine (CAS 16097-61-3): XLogP3 = 1.1 |
| Quantified Difference | Δ LogP = +1.22; represents a >10-fold increase in lipophilicity |
| Conditions | Computed properties from vendor datasheet (Leyan) and PubChem (XLogP3), respectively. |
Why This Matters
For CNS or intracellular targets, a LogP in the 2-3 range is often optimal; the target compound's LogP of 2.32 makes it a more suitable starting point than the analog's 1.1 for these programs.
- [1] PubChem. 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine: Computed properties XLogP3 = 1.1, TPSA = 61 Ų. Compound Summary CID 606193. CAS 16097-61-3. View Source
